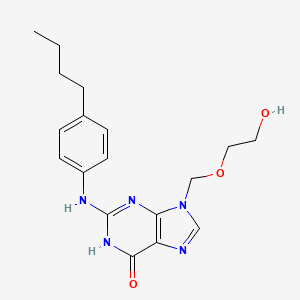
6H-Purin-6-one, 1,9-dihydro-2-((4-butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one is a synthetic organic compound that belongs to the class of purine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-butylaniline and 2-hydroxyethoxy methyl chloride.
Formation of Intermediate: The 4-butylaniline is reacted with 2-hydroxyethoxy methyl chloride under basic conditions to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization with a purine derivative under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-((4-Butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at the 6-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
科学的研究の応用
2-((4-Butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-((4-Butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA or RNA synthesis, leading to antiviral or anticancer effects.
類似化合物との比較
Similar Compounds
- 2-((4-Methylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one
- 2-((4-Ethylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one
- 2-((4-Propylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one
Uniqueness
2-((4-Butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one is unique due to its specific butyl substitution, which can influence its biological activity and chemical reactivity. This substitution may enhance its binding affinity to certain molecular targets, making it a more potent compound in certain applications.
特性
CAS番号 |
104715-80-2 |
|---|---|
分子式 |
C18H23N5O3 |
分子量 |
357.4 g/mol |
IUPAC名 |
2-(4-butylanilino)-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C18H23N5O3/c1-2-3-4-13-5-7-14(8-6-13)20-18-21-16-15(17(25)22-18)19-11-23(16)12-26-10-9-24/h5-8,11,24H,2-4,9-10,12H2,1H3,(H2,20,21,22,25) |
InChIキー |
FTTOTLVQWYDVIL-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3COCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-](/img/structure/B12921024.png)
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12921027.png)
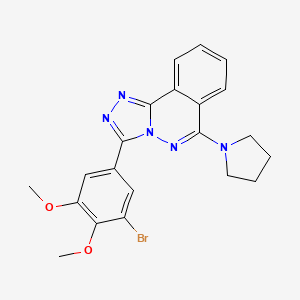
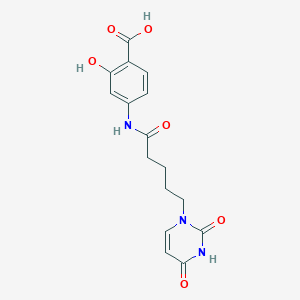
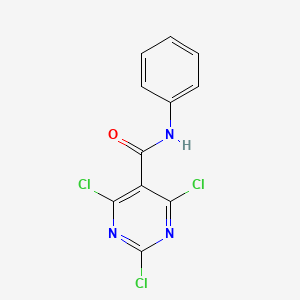
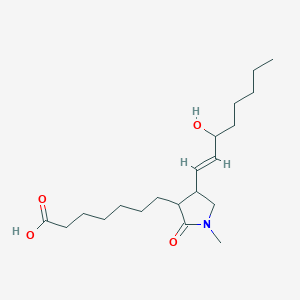
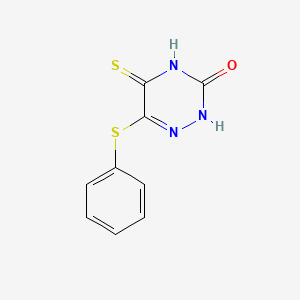

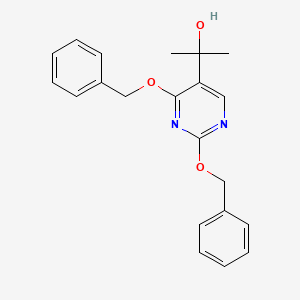
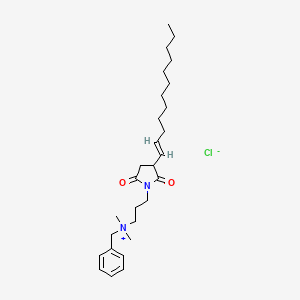
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one](/img/structure/B12921074.png)
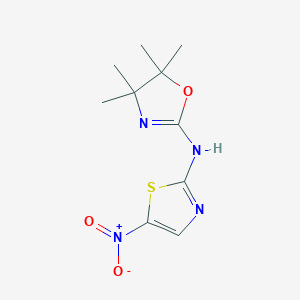
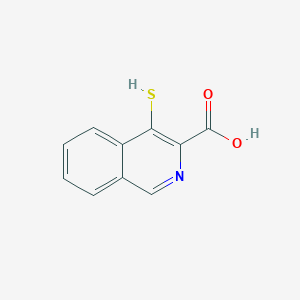
![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
